molecular formula C19H19F3N2O2 B4700797 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine

1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine

Cat. No. B4700797
M. Wt: 364.4 g/mol
InChI Key: VHTALRARCHLIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine, also known as DFPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFPP belongs to the class of piperazine derivatives and has been shown to have promising results in various scientific research fields.

Mechanism of Action

The exact mechanism of action of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has also been shown to have an affinity for various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has also been shown to have anxiolytic and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a readily available compound for research purposes. However, 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has some limitations, including its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several potential future directions for the study of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine. One potential direction is the development of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine-based drugs for the treatment of depression, anxiety, and other psychiatric disorders. Another potential direction is the study of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine's anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine and its effects on the brain and body.

Scientific Research Applications

1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. 1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-cancer properties in vitro.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-13(26-18-7-4-15(21)12-17(18)22)19(25)24-10-8-23(9-11-24)16-5-2-14(20)3-6-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTALRARCHLIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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